8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(2H-1,3-Benzodioxole-5-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural features include:
- 4-Fluoro-3-methylbenzenesulfonyl group: A sulfonyl moiety with fluorine and methyl substituents at positions 4 and 3, respectively, introducing steric bulk and electron-withdrawing effects.
This compound’s spirocyclic architecture imparts conformational rigidity, which may enhance binding selectivity in pharmacological contexts.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O6S/c1-15-12-17(3-4-18(15)23)32(27,28)25-10-11-31-22(25)6-8-24(9-7-22)21(26)16-2-5-19-20(13-16)30-14-29-19/h2-5,12-13H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDJIIVYIRHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and sulfonyl intermediates, followed by their coupling with the spirocyclic diazaspirodecane core. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features enable it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Similarities
Using the principle that "similar structures exhibit analogous properties" , the compound is compared to other spirocyclic and benzodioxole/sulfonyl-containing derivatives.
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CymitQuimica, 2025)
| Property | Target Compound | Analogous Compound (CymitQuimica) |
|---|---|---|
| Core Structure | 1-Oxa-4,8-diazaspiro[4.5]decane | 1-Oxa-4,8-diazaspiro[4.5]decane |
| Substituents | - 8: Benzodioxole carbonyl - 4: 4-Fluoro-3-methylbenzenesulfonyl |
- 4: 2,4-Difluorobenzoyl - 8: Methyl |
| Molecular Weight | Not explicitly provided | 340.32 g/mol |
| Key Functional Groups | Sulfonyl, benzodioxole, carbonyl | Carboxylic acid, difluorobenzoyl, methyl |
| Predicted Solubility | Lower (sulfonyl group reduces polarity) | Higher (carboxylic acid enhances hydrophilicity) |
| Electronic Effects | Strong electron-withdrawing sulfonyl group | Electron-deficient difluorobenzoyl moiety |
Key Differences :
- The carboxylic acid in the analogous compound increases solubility but may reduce membrane permeability compared to the sulfonyl group in the target compound.
- Fluorine substitution patterns differ: the target compound has a single fluorine (para to sulfonyl), while the analog has two fluorines (ortho and para to benzoyl), altering electronic and steric profiles.
Benzodioxocin Derivatives (Molecules, 2009)
Compounds like (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol share the benzodioxole motif but feature a larger fused chromeno-benzodioxocin scaffold. These derivatives exhibit polyphenolic substituents, which enhance antioxidant activity but reduce metabolic stability compared to the target compound’s sulfonyl and carbonyl groups.
Physicochemical and Reactivity Trends
- Lipophilicity : The benzodioxole carbonyl in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration, whereas the carboxylic acid in the CymitQuimica analog promotes water solubility .
- Metabolic Stability : Fluorine atoms in both compounds may slow oxidative metabolism, but the sulfonyl group in the target compound could further resist enzymatic degradation .
Limitations and Contradictions
- Data Gaps : Experimental data (e.g., melting points, binding affinities) are absent for the target compound, necessitating reliance on structural analogies.
- Contradictory Trends : While similar cores suggest comparable reactivity, the sulfonyl group’s strong electron-withdrawing nature may deviate from the reactivity of carboxylic acid-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
